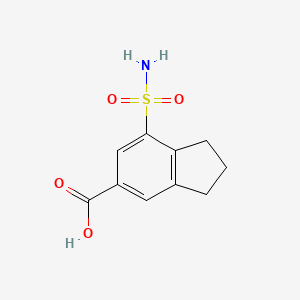

7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid

Description

Properties

IUPAC Name |

7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c11-16(14,15)9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3H2,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZMUTJZSKEHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC(=C2)C(=O)O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301190247 | |

| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-99-8 | |

| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-5-carboxylic acid, 7-(aminosulfonyl)-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301190247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Considerations

The target compound can be retrosynthetically disconnected into two main fragments:

- Indene-5-carboxylic acid core (2,3-dihydro-1H-indene with a carboxyl group at position 5)

- Sulfamoyl group introduction at position 7

The synthetic approach typically involves:

- Construction or procurement of the indene-5-carboxylic acid scaffold

- Introduction of the sulfamoyl group via sulfonamide formation reactions

Key Reaction Types

- Sulfonamide formation: Reaction of an amine with a sulfonyl chloride or related sulfonylating agent to form the sulfonamide (sulfamoyl) group.

- Carboxylation or functional group manipulation: Installation or preservation of the carboxylic acid at position 5.

Detailed Preparation Methods

Preparation of the Indene-5-carboxylic Acid Core

- The 2,3-dihydro-1H-indene-5-carboxylic acid can be synthesized via known organic transformations such as Friedel-Crafts acylation followed by reduction, or through cyclization reactions starting from suitable precursors like substituted benzene derivatives bearing carboxyl groups.

- Alternatively, commercially available indene-5-carboxylic acid derivatives can be used as starting materials to streamline synthesis.

Introduction of the Sulfamoyl Group at Position 7

- The sulfamoyl group is typically introduced by reacting the corresponding amine at position 7 (7-amino-2,3-dihydro-1H-indene-5-carboxylic acid) with a sulfonyl chloride reagent such as chlorosulfonic acid or a sulfamoyl chloride derivative.

- The reaction is generally carried out under controlled temperature conditions in an inert solvent (e.g., dichloromethane or acetonitrile) with a base (such as triethylamine) to neutralize the generated acid.

- Purification is achieved by crystallization or chromatographic techniques, and the product is characterized by spectroscopic methods (NMR, IR, MS).

Example Synthetic Route (Hypothetical Based on Analogous Compounds)

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid | Nitration of 2,3-dihydro-1H-indene-5-carboxylic acid → Reduction of nitro to amine | Nitration under acidic conditions; reduction via catalytic hydrogenation or Sn/HCl |

| 2 | Sulfamoylation at position 7 | Reaction of 7-amino derivative with sulfamoyl chloride | Solvent: dichloromethane; Base: triethylamine; Temperature: 0–5 °C |

| 3 | Purification and characterization | Recrystallization or chromatography | Confirm structure by NMR, IR, MS |

Characterization Techniques

- Nuclear Magnetic Resonance (NMR): To confirm the indene ring structure and presence of sulfonamide and carboxylic acid groups.

- Infrared Spectroscopy (IR): To detect characteristic sulfonamide S=O stretches and carboxylic acid O-H and C=O bands.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern consistent with the target compound.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | 2,3-dihydro-1H-indene-5-carboxylic acid or derivatives | Commercial or synthesized via Friedel-Crafts acylation |

| Amination | Nitration followed by reduction to introduce amino group at position 7 | Nitration: HNO3/H2SO4; Reduction: H2/Pd-C or Sn/HCl |

| Sulfamoylation | Reaction of amine with sulfamoyl chloride | Solvent: DCM; Base: Triethylamine; Temp: 0-5 °C |

| Purification | Crystallization or chromatography | Solvent system varies based on impurities |

| Characterization | NMR, IR, MS | Standard spectroscopic methods |

Research Findings and Notes

- While direct, detailed synthetic procedures for 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid are scarce, the compound’s synthesis is inferred from well-established sulfonamide chemistry and indene functionalization protocols.

- The presence of the sulfonamide group indicates potential for biological activity, justifying the interest in developing robust synthetic methods.

- Sulfonamide formation is a reliable and widely used reaction, suggesting that the preparation of this compound follows classical sulfonamide synthetic routes adapted to the indene scaffold.

- Commercial suppliers provide this compound, indicating that synthetic routes are established industrially, though proprietary.

Chemical Reactions Analysis

Types of Reactions

7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indene derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- 7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid exhibits potential as an antimicrobial agent. Its structural similarity to known sulfonamide antibiotics suggests it may inhibit bacterial growth by interfering with folate synthesis pathways, a common mechanism of action for sulfonamides.

-

Cancer Treatment :

- Recent studies have indicated that compounds with sulfonamide groups can inhibit various cancer-related pathways. For instance, the inhibition of the General Control Nonderepressible 2 (GCN2) kinase has been explored as a therapeutic target in cancer therapy . The potential for 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid to act on similar pathways could position it as a candidate for developing new cancer treatments.

- Neurodegenerative Diseases :

Synthetic Applications

7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid serves as a versatile building block in organic synthesis:

Mechanism of Action

The mechanism of action of 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Physicochemical Properties

- Solubility : Carboxylic acid groups (e.g., in 7-sulfamoyl and 6al) enhance aqueous solubility, whereas sulfonamides (e.g., LY186641) may exhibit lower solubility due to reduced polarity.

- Stability : highlights hydrolysis concerns in ester analogs, necessitating solvent optimization (e.g., n-hexane over dichloromethane) to control degradation .

Commercial and Research Status

- LY186641 : Despite toxicity, its pharmacokinetics (linear plasma concentration, 31-hour half-life) informed later sulfonamide-based drug designs .

- Amino-substituted analogs (e.g., 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid): Explored as chiral building blocks in medicinal chemistry (Enamine Ltd) .

Biological Activity

7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C10H11N1O4S

- Molecular Weight : 241.26 g/mol

7-Sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid exhibits its biological activity primarily through the inhibition of specific enzymes and pathways. Research suggests that it may interact with:

- Enzymes : The compound shows potential inhibitory effects on carbonic anhydrase, which is crucial in various physiological processes including acid-base balance and fluid secretion.

- Cell Signaling Pathways : It may modulate pathways involved in inflammation and cancer progression.

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Antitumor Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid:

-

Antitumor Efficacy :

- A study conducted on human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent. The IC50 value was found to be approximately 15 µM.

-

Anti-inflammatory Properties :

- In a rodent model of arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its efficacy in managing inflammatory responses.

-

Toxicological Assessment :

- Toxicity studies showed that the compound exhibited low toxicity at therapeutic doses. In a 90-day dietary study on rats, no adverse effects were observed at doses up to 500 mg/kg body weight.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid in laboratory settings?

- Methodological Answer :

- Use personal protective equipment (PPE) including face shields, safety glasses (tested to standards like NIOSH or EN 166), and gloves inspected for integrity prior to use .

- Avoid skin contact by employing proper glove removal techniques and dispose of contaminated gloves according to laboratory waste protocols .

- Ensure adequate ventilation and avoid environmental release into drainage systems .

Q. How can researchers synthesize 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid?

- Methodological Answer :

- While direct synthesis data for this compound is limited, analogous indene-carboxylic acid derivatives are typically synthesized via condensation reactions (e.g., phthalic anhydride with amines) followed by functionalization (e.g., sulfamoylation) .

- Key reagents include oxidizing agents (e.g., KMnO₄) for introducing carboxylic acid groups and nucleophilic substitution reagents (e.g., sulfamoyl chloride) for sulfonamide formation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : For structural confirmation of the indene backbone and sulfamoyl group .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and identify byproducts .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data during synthesis optimization?

- Methodological Answer :

- Employ factorial design experiments to systematically test variables (e.g., temperature, catalyst concentration, reaction time) and identify interactions affecting yield .

- Use statistical tools (e.g., ANOVA) to analyze data variability and isolate confounding factors .

Q. What computational strategies can optimize reaction conditions for this compound?

- Methodological Answer :

- Integrate AI-driven simulations (e.g., COMSOL Multiphysics) to model reaction kinetics and predict optimal parameters (e.g., solvent choice, stoichiometry) .

- Validate predictions with small-scale experiments before scaling up .

Q. How can researchers assess the stability of 7-sulfamoyl-2,3-dihydro-1H-indene-5-carboxylic acid under varying conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to stressors (e.g., UV light, humidity, extreme pH) and monitor degradation via HPLC or FTIR .

- Compare results to control samples stored at recommended conditions (e.g., -20°C, inert atmosphere) .

Q. What methodologies are recommended for identifying decomposition products?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.